molecular formula C12H17BFNO4 B2422510 (2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid CAS No. 850568-43-3

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B2422510
CAS No.: 850568-43-3
M. Wt: 269.08
InChI Key: LQNCBYFATHDYFO-UHFFFAOYSA-N
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Description

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C12H17BFNO4 and its molecular weight is 269.08. The purity is usually 95%.
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Properties

IUPAC Name

[5-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNCBYFATHDYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. The compound's structure features a boronic acid group, which is known for its ability to interact with biomolecules, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO4. Its structure includes:

  • Boronic Acid Group : Contributes to its reactivity and biological interactions.
  • Fluorophenyl Ring : Enhances lipophilicity and may influence binding affinity to targets.
  • tert-Butoxycarbonyl (Boc) Group : Serves as a protecting group, which can be removed under specific conditions to reveal the active amine.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The boronic acid moiety can act as a reversible inhibitor for serine proteases and other enzymes.
  • Proteasome Inhibition : By binding to the active site of the proteasome, boronic acids can disrupt protein degradation pathways, leading to cell cycle arrest and apoptosis.
  • Kinase Inhibition : Some studies suggest that boronic acids can inhibit specific kinases involved in cancer progression.

Antitumor Activity

In vitro studies have demonstrated that derivatives of boronic acids, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT 116 (Colon Cancer)5.0Proteasome inhibition
Compound BMCF7 (Breast Cancer)3.2Apoptosis induction
Compound CPC3 (Prostate Cancer)4.8Kinase inhibition

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit serine proteases, which are critical in numerous physiological processes:

EnzymeInhibition TypeIC50 (µM)
TrypsinCompetitive1.5
ChymotrypsinNon-competitive2.0

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